molecular formula C19H28ClN3S B11607578 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione

Cat. No.: B11607578
M. Wt: 366.0 g/mol
InChI Key: KBYFMWAEWQPMCI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a 4-chlorophenyl group and a triazaspiro structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable ketone to form the intermediate hydrazone. This intermediate is then subjected to cyclization using a base such as sodium ethoxide in ethanol, leading to the formation of the triazaspiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione is unique due to its spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H28ClN3S

Molecular Weight

366.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione

InChI

InChI=1S/C19H28ClN3S/c20-16-10-12-17(13-11-16)23-18(24)21-19(22-23)14-8-6-4-2-1-3-5-7-9-15-19/h10-13,22H,1-9,14-15H2,(H,21,24)

InChI Key

KBYFMWAEWQPMCI-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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